molecular formula C16H18N4O B6443874 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide CAS No. 2548983-24-8

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide

Cat. No.: B6443874
CAS No.: 2548983-24-8
M. Wt: 282.34 g/mol
InChI Key: YHGYQRRRWHJNCO-UHFFFAOYSA-N
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Description

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound, in particular, has shown potential in various pharmacological applications due to its unique structure and properties.

Mechanism of Action

Target of Action

The primary targets of the compound “4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide” are currently unknown. This compound is a derivative of pyrimidine, which is a basic structure in many important biomolecules . Therefore, it may interact with various biological targets.

Biochemical Pathways

Pyrimidine derivatives are involved in numerous biological processes, including DNA and RNA synthesis, signal transduction, and energy metabolism . Therefore, this compound could potentially influence these pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials under specific conditions. This often involves the use of cyclopropyl and ethyl groups to form the desired pyrimidine structure.

    Amination Reaction: The pyrimidine derivative is then subjected to an amination reaction to introduce the amino group at the 4-position.

    Coupling with Benzamide: The final step involves coupling the aminopyrimidine with benzamide under suitable conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the pyrimidine ring.

    Reduction: Reduction reactions can be performed on the benzamide moiety.

    Substitution: Various substitution reactions can occur, particularly on the pyrimidine ring and the benzamide group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products:

    Oxidation Products: Oxidized derivatives of the pyrimidine ring.

    Reduction Products: Reduced forms of the benzamide group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and agrochemicals.

Comparison with Similar Compounds

  • 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzoic acid
  • 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzylamine

Comparison:

  • Structural Differences: While these compounds share a similar core structure, the functional groups attached to the benzene ring differ, leading to variations in their chemical and biological properties.
  • Unique Properties: 4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide is unique in its specific combination of the pyrimidine ring and benzamide group, which contributes to its distinct pharmacological profile.

Properties

IUPAC Name

4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-2-12-9-14(20-16(19-12)11-3-4-11)18-13-7-5-10(6-8-13)15(17)21/h5-9,11H,2-4H2,1H3,(H2,17,21)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGYQRRRWHJNCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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